2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide
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Overview
Description
2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide is a complex organic compound with a molecular formula of C27H29N3O3S2 and a molecular weight of 507.678 . This compound is known for its unique structure, which includes a thiazolidinone ring, an indole moiety, and a phenylacetamide group. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the indole moiety.
Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.
Substitution: The phenylacetamide group can participate in substitution reactions, especially electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The thiazolidinone ring and the indole moiety are known to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor function. detailed studies on the exact molecular targets and pathways are limited.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide:
- 2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide .
- 2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide .
- (3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one .
These compounds differ in the substituents attached to the core structure, which can influence their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and potential biological effects.
Properties
Molecular Formula |
C27H29N3O3S2 |
---|---|
Molecular Weight |
507.7 g/mol |
IUPAC Name |
2-[(3Z)-3-(3-octyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C27H29N3O3S2/c1-2-3-4-5-6-12-17-29-26(33)24(35-27(29)34)23-20-15-10-11-16-21(20)30(25(23)32)18-22(31)28-19-13-8-7-9-14-19/h7-11,13-16H,2-6,12,17-18H2,1H3,(H,28,31)/b24-23- |
InChI Key |
VKIGASIEJUFZQD-VHXPQNKSSA-N |
Isomeric SMILES |
CCCCCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCCCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
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